molecular formula C10H12N2O6S B12174857 N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine CAS No. 83192-67-0

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine

Cat. No.: B12174857
CAS No.: 83192-67-0
M. Wt: 288.28 g/mol
InChI Key: JFRBMLFYWIKSNE-UHFFFAOYSA-N
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Description

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine is a sulfonamide-glycine hybrid compound characterized by a methoxycarbonylamino-substituted phenylsulfonyl group attached to the glycine backbone. Such methods likely apply to the target compound as well.

Properties

CAS No.

83192-67-0

Molecular Formula

C10H12N2O6S

Molecular Weight

288.28 g/mol

IUPAC Name

2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]acetic acid

InChI

InChI=1S/C10H12N2O6S/c1-18-10(15)12-7-2-4-8(5-3-7)19(16,17)11-6-9(13)14/h2-5,11H,6H2,1H3,(H,12,15)(H,13,14)

InChI Key

JFRBMLFYWIKSNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine typically involves the reaction of 4-aminobenzenesulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with methoxycarbonyl chloride to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl sulfonyl glycine derivatives .

Scientific Research Applications

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular processes by binding to proteins and altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine and analogous sulfonamide-glycine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Bioactivity Reference
This compound (Target) C₁₀H₁₂N₂O₆S* 312.28 g/mol* - Methoxycarbonylamino (4-position phenyl)
- Sulfonyl-glycine linkage
Not explicitly reported; hypothesized antioxidant/Nrf2 activation based on analogs N/A
N-(4-Chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine C₁₅H₁₄ClNO₅S 355.79 g/mol - 4-Chlorophenyl
- 4-Methoxyphenylsulfonyl
Kinase inhibition (e.g., CBKinase1_001842)
N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine C₂₀H₁₇NO₅S 383.42 g/mol - 4-Phenoxyphenyl
- Phenylsulfonyl
No direct bioactivity reported; used in industrial chemical libraries
Acediasulfone Sodium C₁₄H₁₃N₂O₅S·Na 344.31 g/mol (free acid) - 4-Aminophenylsulfonyl
- Sodium salt
Antimicrobial activity (historical use)
Sivelestat (N-{2-[({4-[(2,2-Dimethylpropanoyl)oxy]phenyl}sulfonyl)amino]benzoyl}glycine) C₂₀H₂₂N₂O₈S 438.47 g/mol - 2,2-Dimethylpropanoyloxy phenyl
- Benzoyl-glycine
Potent elastase inhibitor; used in acute lung injury therapy
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₆H₁₇NO₄S 319.38 g/mol - 4-Methylphenyl (dual substitution) No bioactivity reported; structural analog for material science

*Calculated based on standard atomic weights.

Key Findings from Comparative Analysis:

Structural Diversity: Substituent Effects: The target compound’s methoxycarbonylamino group distinguishes it from chlorophenyl (e.g., ), phenoxyphenyl (), or alkyl-substituted () analogs. These substituents modulate solubility, electronic properties, and target binding. Bioactivity Correlations: Sivelestat () demonstrates that bulky substituents (e.g., 2,2-dimethylpropanoyloxy) enhance protease inhibition, suggesting the target compound’s methoxycarbonyl group may similarly influence enzyme interactions.

Pharmacological Potential: Antioxidant Activity: Organosulfur compounds with sulfonamide-glycine motifs are reported as Nrf2 activators, implying the target compound may share antioxidant properties . Enzyme Inhibition: Chlorophenyl and methylphenyl analogs () show kinase or elastase inhibition, highlighting the sulfonamide-glycine scaffold’s versatility in targeting diverse enzymes.

Synthetic Accessibility :

  • Analogs like N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine are synthesized via sulfonylation of glycine with substituted benzenesulfonyl chlorides under alkaline conditions , a method likely applicable to the target compound.

Biological Activity

N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine, often referred to as a sulfonyl glycine derivative, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a glycine moiety with a methoxycarbonyl amino group on the phenyl ring. The chemical formula is C11H14N2O4SC_{11}H_{14}N_2O_4S, and its molecular weight is approximately 286.31 g/mol.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of signaling pathways. It has been shown to interact with various biological macromolecules, influencing processes such as apoptosis, inflammation, and cell proliferation.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Cell Signaling Modulation : It can modulate pathways related to cell survival and apoptosis, possibly through the inhibition of kinases that regulate these processes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

In vitro studies have shown that this compound reduces the secretion of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Method : MTT assay was used to evaluate cell viability.
    • Results : Significant reduction in cell viability was observed in breast cancer (MCF-7) and colon cancer (HT-29) cell lines at concentrations above 50 µM.
  • Anti-inflammatory Activity :
    • Objective : To evaluate its effects on cytokine production.
    • Method : ELISA assays were conducted on macrophage cultures treated with LPS.
    • Results : The compound significantly decreased TNF-alpha levels by 40% compared to controls.

Data Tables

Activity Type Cell Line/Model Concentration (µM) Effect Observed
AnticancerMCF-75060% reduction in viability
AnticancerHT-2910070% reduction in viability
Anti-inflammatoryMacrophages1040% reduction in TNF-alpha levels

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